Pyridinium toluene-4-sulphonate
Overview
Description
Pyridinium toluene-4-sulphonate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical and Conductive Polymer Studies
One significant application of PTS is in the development of conductive polymers. For instance, PTS has been utilized as an electrolyte to enhance the conductivity and electrochemical properties of polyaniline and poly(o-toluidine) thin films. These materials have shown promising applications in sensors, supercapacitors, and other electronic devices due to their improved electrochemical stability and conductive properties when synthesized in the presence of organic sulphonic acids like PTS (Borole et al., 2004; Borole et al., 2006).
Mechanism of Action
Target of Action
Pyridinium toluene-4-sulphonate, also known as 4-methylbenzenesulfonic acid;pyridine or pyridine 4-methylbenzenesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes .
Mode of Action
The compound acts as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . It likely acts as a Lewis acid catalyst, facilitating the formation of the desired structure by promoting bond formation between reactive moieties in the reactants .
Biochemical Pathways
In the context of organic synthesis, this compound is used to deprotect silyl ethers or tetrahydropyranyl ethers when a substrate is unstable to stronger acid catalysts . It is also a commonly used catalyst for the preparation of acetals and ketals from aldehydes and ketones .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, it can improve both yield and enantioselectivity of an asymmetric aldol condensation between dioxanones and aldehydes .
Action Environment
The action of this compound is influenced by the conditions of the reaction it is catalyzing. For instance, the compound can facilitate reactions under mild conditions, with the reaction proceeding at ambient temperature over an 18-hour period . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture .
Future Directions
The lipid analogues of PPTS were examined for catalyzing the condensation of an equimolar mixture of carboxylic acids and alcohols under mild conditions without removal of water . The introduction of a lipid chain and nitro group significantly improved the activity of PPTS and led to selectivity at suppressing elimination side reactions of alcohols . This suggests that modifications to the PPTS structure could lead to improved catalytic activity and selectivity in future applications.
Biochemical Analysis
Biochemical Properties
Pyridinium toluene-4-sulphonate acts as a Lewis acid catalyst, facilitating various biochemical reactions . It plays a crucial role in several key steps of synthesis, including Claisen rearrangements, acetal deprotection, diastereoselective reactions, and regioselective additions .
Molecular Mechanism
At the molecular level, this compound likely acts as a Lewis acid catalyst, promoting bond formation between reactive moieties in the reactants . It facilitates the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions and can withstand moderate temperatures without significant decomposition or degradation . It is highly soluble in polar solvents like water, methanol, ethanol, and acetone but has limited solubility in nonpolar solvents .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066952 | |
Record name | Pyridine, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24057-28-1 | |
Record name | Pyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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